molecular formula C20H25N3O2S2 B6453168 2-cyclopropyl-4-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,3-thiazole CAS No. 2549042-31-9

2-cyclopropyl-4-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,3-thiazole

Cat. No. B6453168
CAS RN: 2549042-31-9
M. Wt: 403.6 g/mol
InChI Key: ZGXLLZURNVDNIN-UHFFFAOYSA-N
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Description

“2-cyclopropyl-4-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,3-thiazole” is a complex organic compound. It is related to a class of compounds known as octahydropyrrolo[3,4-c]pyrroles . These compounds are known to be potent and selective orexin-2 antagonists .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves the optimization of physicochemical and DMPK properties, leading to the discovery of compounds with tissue distribution and duration of action suitable for evaluation in the treatment of primary insomnia .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar compounds are used in the treatment of primary insomnia . This suggests that the compound may interact with biological systems in a way that promotes sleep .

properties

IUPAC Name

4-[(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-2-cyclopropyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2/c24-27(25,14-15-4-2-1-3-5-15)23-10-17-8-22(9-18(17)11-23)12-19-13-26-20(21-19)16-6-7-16/h1-5,13,16-18H,6-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXLLZURNVDNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CN3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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